molecular formula C8H8BrClO2 B3037069 5-Bromo-2-chloro-1,3-dimethoxybenzene CAS No. 427886-20-2

5-Bromo-2-chloro-1,3-dimethoxybenzene

Cat. No.: B3037069
CAS No.: 427886-20-2
M. Wt: 251.5 g/mol
InChI Key: NMOAOMYTJQDCES-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1,3-dimethoxybenzene ( 427886-20-2) is a versatile aromatic building block of significant interest in synthetic and environmental chemistry. This compound, with the molecular formula C 8 H 8 BrClO 2 and a molecular weight of 251.50, is characterized by its benzene ring functionalized with bromo and chloro substituents in the 1,3-positions and two methoxy groups, providing multiple sites for selective further functionalization . Its primary research value lies in its application as a key precursor in the synthesis of complex organic molecules. Authentication data for closely related analogues, such as 5-bromo-3-chloro-1,2-dimethoxybenzene, has been confirmed via NMR and GC-MS analysis, underscoring the reliability of such compounds in rigorous research settings . Particularly, this chemical scaffold is instrumental in the preparation of polychlorinated biphenyl (PCB) derivatives. It serves as a starting material for synthesizing compounds like 3,3'-dichloro-4,5-dimethoxy-biphenyl, which is a derivative of PCB 11 (3,3'-dichlorobiphenyl) . This makes it an invaluable tool for environmental chemists and toxicologists studying the environmental fate, metabolic pathways, and toxicological profile of PCB contaminants. The compound requires specific storage conditions to maintain its stability and purity; it should be kept in a dark place, sealed in a dry environment at room temperature . As a specialist synthetic intermediate, it is exclusively intended for laboratory research applications. This product is strictly marked "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOAOMYTJQDCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Chloro 1,3 Dimethoxybenzene

Regioselective Halogenation Strategies

Regioselective halogenation is the most direct approach to installing the bromo and chloro substituents onto the 1,3-dimethoxybenzene (B93181) framework. The choice of starting material—either a chlorodimethoxybenzene or a bromodimethoxybenzene—dictates the subsequent halogenation step.

The synthesis can commence from 2-chloro-1,3-dimethoxybenzene (B1590426). In this precursor, the two methoxy (B1213986) groups are powerful activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-director. The combined effect of the two methoxy groups strongly activates the C4 and C6 positions (para to one methoxy and ortho to the other) and the C5 position (para to the chloro group). However, electrophilic attack is overwhelmingly directed by the most powerful activating groups. The C5 position is electronically enriched and is the target for bromination.

Standard brominating agents are effective for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Table 1: Bromination of 2-chloro-1,3-dimethoxybenzene

Brominating AgentSolventGeneral ConditionsOutcome
Molecular Bromine (Br₂)Acetic Acid or CCl₄Room temperature, often with a Lewis acid catalyst.Effective bromination, but may require careful control to prevent polybromination.
N-Bromosuccinimide (NBS)Acetonitrile (B52724) (MeCN) or Dichloromethane (CH₂Cl₂)Typically requires a radical initiator or acid catalyst; can be performed at various temperatures. mdpi.comOffers high regioselectivity for the most electron-rich position, making it a preferred reagent. mdpi.com

The use of N-bromosuccinimide (NBS) is often favored due to its ease of handling and high selectivity, minimizing the formation of isomeric byproducts. mdpi.com

An alternative pathway begins with 5-bromo-1,3-dimethoxybenzene. Here, the goal is to introduce a chlorine atom at the C2 position. The two methoxy groups activate the C2, C4, and C6 positions. The bromine at C5 has a deactivating effect. The C2 position is ortho to both methoxy groups, making it highly activated and the primary site for electrophilic chlorination, despite potential steric hindrance from the adjacent methoxy groups.

Table 2: Chlorination of 5-bromo-1,3-dimethoxybenzene

Chlorinating AgentSolventGeneral ConditionsOutcome
Molecular Chlorine (Cl₂)Chlorinated solvents (e.g., CCl₄, CHCl₃)Requires careful handling and often a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).Can be highly reactive, potentially leading to over-chlorination if not controlled.
N-Chlorosuccinimide (NCS)Acetonitrile or Acetic AcidOften used with an acid catalyst (e.g., H₂SO₄).A milder, more selective alternative to molecular chlorine.
Sulfuryl Chloride (SO₂Cl₂)Various inert solventsCan be initiated by heat, light, or a radical initiator.Provides a source of chlorine for electrophilic substitution. researchgate.net

N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used reagents for the regioselective halogenation of aromatic compounds. They are crystalline solids that are easier and safer to handle than gaseous chlorine or liquid bromine.

For the synthesis of 5-Bromo-2-chloro-1,3-dimethoxybenzene, these reagents provide distinct advantages:

N-Bromosuccinimide (NBS): When reacting with 2-chloro-1,3-dimethoxybenzene, NBS selectively brominates the C5 position. The reaction is typically carried out in a polar solvent like acetonitrile and may be heated to facilitate the reaction. mdpi.com The regioselectivity is driven by the powerful activating effect of the para- and ortho-methoxy groups.

N-Chlorosuccinimide (NCS): When reacting with 5-bromo-1,3-dimethoxybenzene, NCS can be used to introduce the chlorine atom at the C2 position. This position is the most nucleophilic due to being ortho to both methoxy groups.

The reactivity of N-halosuccinimides can be enhanced by the addition of acid catalysts, which generate a more potent electrophilic halogen species in situ.

Aromatic Nucleophilic Substitution Pathways

While electrophilic substitution is the more common route, nucleophilic aromatic substitution (SNAr) represents a mechanistically distinct and plausible pathway, particularly when specific precursors are available.

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com A halogen, often fluorine, serves as the leaving group. Although the carbon-fluorine bond is very strong, the high electronegativity of fluorine activates the ring toward nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

A hypothetical synthesis of this compound via this pathway could involve a precursor such as 5-bromo-1,3-dimethoxy-2-fluorobenzene. In this molecule, the fluorine atom would be the leaving group, displaced by a chloride ion (e.g., from NaCl or LiCl) acting as the nucleophile. For this reaction to be feasible, the aromatic ring must be sufficiently activated, meaning it must be electron-poor enough to be attacked by the chloride nucleophile. The collective inductive electron-withdrawing effect of the bromo, fluoro, and methoxy groups would be critical for this activation.

The feasibility of an SNAr reaction is highly dependent on the substituents present on the aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is the key to a successful SNAr reaction. Electron-withdrawing groups (EWGs) located ortho or para to the leaving group are crucial as they delocalize the negative charge of the intermediate through resonance, thereby stabilizing it. libretexts.orglibretexts.org

In the context of synthesizing this compound from a fluoro precursor, the substituents play complex roles:

Halogens (Br, F): Act as electron-withdrawing groups through induction, which helps to stabilize the negative charge on the ring in the Meisenheimer complex.

Therefore, for the SNAr pathway to be viable for this specific compound, the inductive withdrawing effects of the halogens and methoxy groups would need to collectively lower the energy of the Meisenheimer complex enough for the reaction to proceed at a practical rate.

Directed ortho-Metalation and Electrophilic Quenching Approaches

A prominent and effective strategy for the synthesis of halogenated dimethoxybenzene derivatives is through directed ortho-metalation (DoM). This approach leverages the directing influence of the methoxy groups to achieve regioselective deprotonation, followed by the introduction of halogens via reaction with suitable electrophiles.

Lithiation of Substituted Dimethoxybenzenes

The initial and critical step in the DoM strategy is the regioselective lithiation of the aromatic ring. The two methoxy groups in 1,3-dimethoxybenzene cooperatively direct the deprotonation to the C2 position, which is the carbon atom situated between them. This is due to the ability of the oxygen atoms of the methoxy groups to coordinate with the lithium atom of an organolithium reagent, thereby increasing the acidity of the adjacent ortho-protons.

A common and effective organolithium reagent for this purpose is n-butyllithium (n-BuLi). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the organolithium reagent and prevent side reactions. The successful formation of the [2,6-dimethoxyphenyl]lithium intermediate is crucial for the subsequent halogenation steps.

For instance, a patented process describes the addition of n-butyllithium to a solution of 1,3-dimethoxybenzene in dry diethyl ether. rsc.org The reaction mixture is then heated under reflux to ensure complete formation of the lithiated species. rsc.org The choice of solvent and temperature can be critical for the efficiency and scalability of this step.

Trapping with Brominating and Chlorinating Electrophiles

Once the aryllithium intermediate is formed, it can be "trapped" by reacting it with an appropriate electrophilic halogenating agent to introduce the desired halogen atoms. To synthesize this compound, a sequential halogenation approach is necessary.

First, the [2,6-dimethoxyphenyl]lithium intermediate is reacted with a chlorinating agent. A variety of such agents can be employed, including hexachloroethane, N-chlorosuccinimide (NCS), and carbon tetrachloride. rsc.org The selection of the chlorinating agent can influence the reaction conditions and the yield of the desired 2-chloro-1,3-dimethoxybenzene. For example, when using hexachloroethane, the reaction is typically conducted at low temperatures (e.g., -70°C to -50°C) to ensure selectivity and prevent undesired side reactions. rsc.org The resulting 2-chloro-1,3-dimethoxybenzene can be isolated and purified before the subsequent bromination step.

The second step involves the regioselective bromination of 2-chloro-1,3-dimethoxybenzene. The directing effects of the two methoxy groups and the newly introduced chlorine atom will guide the position of the incoming bromine atom. The methoxy groups are strongly activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. In this case, the position most activated by the methoxy groups and not sterically hindered is the C5 position.

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as acetonitrile or a chlorinated solvent, and may be initiated by a radical initiator or proceed via an electrophilic aromatic substitution mechanism. nih.govresearchgate.net The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve high regioselectivity and yield of the final product, this compound. nih.gov

Table 1: Key Reagents and Conditions in Directed ortho-Metalation Approach

StepReagentsSolventTypical ConditionsProduct
Lithiation1,3-Dimethoxybenzene, n-ButyllithiumDiethyl etherReflux[2,6-dimethoxyphenyl]lithium
ChlorinationHexachloroethaneDiethyl ether-70°C to -50°C2-Chloro-1,3-dimethoxybenzene
BrominationN-BromosuccinimideAcetonitrileVariesThis compound

Catalytic Synthesis Routes

While directed ortho-metalation is a powerful tool, it often requires stoichiometric amounts of strong bases and cryogenic temperatures, which can be disadvantageous for large-scale synthesis. Consequently, the development of catalytic methods for the synthesis of halogenated aromatic compounds is an area of active research.

Transition-Metal-Catalyzed Halogenation

Transition-metal catalysis offers a promising alternative for the direct C-H halogenation of aromatic compounds. beilstein-journals.orgdiva-portal.org Catalysts based on metals such as palladium, copper, and rhodium have been shown to be effective in activating C-H bonds, allowing for their functionalization with halogens. beilstein-journals.orgdiva-portal.org

For the synthesis of this compound, a catalytic approach could potentially involve the sequential, regioselective chlorination and bromination of 1,3-dimethoxybenzene. The development of a catalytic system that can achieve high regioselectivity in the presence of multiple directing groups is a key challenge. The catalyst and ligands must be carefully chosen to control the site of halogenation.

For example, copper-catalyzed halogenation has been explored for various aromatic substrates. beilstein-journals.org These reactions often utilize a copper catalyst in the presence of a halogen source and an oxidant. The specific reaction conditions, including the choice of catalyst, solvent, and temperature, would need to be optimized to achieve the desired dihalogenated product with high selectivity.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

A significant advantage of catalytic methods is their potential for scalability. To translate a catalytic reaction from a laboratory-scale experiment to an industrial process, several factors need to be optimized. These include catalyst loading, reaction time, temperature, and the concentration of reactants.

For the synthesis of this compound, a hypothetical catalytic process would require systematic optimization of these parameters. For instance, reducing the catalyst loading to the minimum effective amount is crucial for cost-effectiveness. The reaction kinetics would need to be studied to determine the optimal reaction time to maximize yield while minimizing the formation of byproducts.

Furthermore, the choice of solvent is critical for scalability, with considerations for safety, environmental impact, and ease of product isolation. The development of robust and recyclable catalytic systems is also a key goal in this area. While specific catalytic routes for the synthesis of this compound are not yet well-established in the literature, the general principles of transition-metal-catalyzed C-H activation provide a clear direction for future research and development in this area.

Table 2: Comparison of Synthetic Methodologies

FeatureDirected ortho-MetalationCatalytic Synthesis
Regioselectivity High, directed by functional groupsCan be high, dependent on catalyst and ligands
Reagents Stoichiometric strong bases (e.g., n-BuLi)Catalytic amounts of transition metals
Reaction Conditions Often cryogenic temperaturesTypically milder conditions
Scalability Can be challenging due to stoichiometry and temperatureGenerally more scalable
Current Status for Target Compound Established for the intermediateExploratory

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 1,3 Dimethoxybenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 5-Bromo-2-chloro-1,3-dimethoxybenzene.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For halogenated and methoxy-substituted benzene (B151609) derivatives, a common and effective approach involves using hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that has demonstrated reliability for a wide range of organic molecules, including dimethoxybenzene derivatives. researchgate.netbohrium.comfrontiersin.org Other hybrid functionals like PBE0 may also be employed. researchgate.netbohrium.com

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. researchgate.netscispace.com The inclusion of polarization functions (d,p) is essential for accurately describing the bonding environments of non-hydrogen atoms, and diffuse functions (++) are important for molecules with lone pairs and for describing weak interactions. For systems containing heavy atoms like bromine, basis sets like Def2-TZVP or DGDZVP can provide improved accuracy. researchgate.netresearchgate.net A comprehensive study on dimethoxybenzene derivatives found that the B3LYP functional with the Def2-TZVP basis set yielded the lowest total energy, indicating a stable and accurate description of the system. researchgate.netbohrium.com

Table 1: Commonly Employed DFT Functionals and Basis Sets for Substituted Benzenes
FunctionalDescriptionTypical Basis SetStrengths for Halogenated/Methoxy (B1213986) Systems
B3LYPHybrid functional combining Becke's 3-parameter exchange with the Lee-Yang-Parr correlation functional.6-311++G(d,p)Well-benchmarked and provides reliable geometries and energies for a wide range of organic molecules. researchgate.netbohrium.comfrontiersin.org
PBE0Hybrid functional mixing Perdew-Burke-Ernzerhof (PBE) exchange with 25% Hartree-Fock exchange.Def2-TZVPOften provides improved results for reaction barriers and electronic properties. researchgate.netbohrium.com
M06-2XHigh-nonlocality hybrid meta-GGA functional.cc-pVTZGood performance for main-group thermochemistry, kinetics, and non-covalent interactions.

The conformational landscape of this compound is primarily defined by the rotation of the two methoxy groups around their respective C(aryl)-O bonds. A potential energy surface (PES) can be constructed to map the energy of the molecule as a function of these rotational angles (dihedrals). wikipedia.org This is typically achieved by performing a series of constrained geometry optimizations, where the dihedral angles are systematically varied and all other geometric parameters are allowed to relax. molssi.org

For 1,3-dimethoxybenzene (B93181) systems, the methoxy groups can orient themselves in several ways relative to the plane of the benzene ring. The key dihedral angles to consider are C2-C1-O-C(methyl) and C2-C3-O-C(methyl). Due to steric hindrance from the adjacent chloro and bromo substituents, it is expected that the global minimum energy conformation will involve an arrangement that minimizes steric clash. Studies on related methoxy-substituted benzenes suggest that conformers where the methyl groups are oriented out of the plane of the aromatic ring are often energetically favored. researchgate.netcolostate.edu The PES would reveal the energy minima corresponding to stable conformers and the transition states (saddle points) that connect them, allowing for the calculation of rotational energy barriers. researchgate.net

Table 2: Plausible Conformations of this compound based on Methoxy Group Orientations
ConformerApproximate C2-C1-O-C(methyl) DihedralApproximate C2-C3-O-C(methyl) DihedralAnticipated Relative Stability
Syn-planarLikely high energy due to steric clash between methyl groups and halogens.
Anti-planar180°180°Potentially stable, but may have some steric interaction.
Syn-perpendicular / Anti-planar±90°180°Likely a low-energy conformer, minimizing steric hindrance on one side.
Anti-perpendicular / Anti-perpendicular±90°±90°Expected to be a stable conformer, effectively minimizing steric interactions.

Electronic Structure and Reactivity Studies

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. ufla.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.org

For this compound, the electronic character is shaped by its substituents. The two methoxy groups are strong electron-donating groups through resonance, which will raise the energy of the HOMO. The chlorine and bromine atoms are electron-withdrawing through induction but can donate electrons via resonance. libretexts.org This complex interplay will determine the final energies of the frontier orbitals. The HOMO is expected to be a π-orbital with significant electron density on the aromatic ring and the oxygen atoms. The LUMO is likely to be a π* antibonding orbital distributed over the ring. The presence of halogens can also lead to a reduction in the HOMO-LUMO gap, enhancing reactivity. mdpi.com

Table 3: Conceptual FMO Properties and Expected Reactivity
ParameterDescriptionExpected Characteristics for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Relatively high due to electron-donating methoxy groups. Density concentrated on the ring and oxygen atoms.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered by the presence of electronegative halogens. Density distributed across the π* system.
HOMO-LUMO Gap (Egap)ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. wikipedia.orgExpected to be moderately small, suggesting higher reactivity compared to unsubstituted benzene. frontiersin.org

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized basis that corresponds to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.eduaiu.edu This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. wisc.edu

Table 4: Expected Major NBO Donor-Acceptor Interactions and Their Significance
Donor NBO (i)Acceptor NBO (j)Type of InteractionSignificance
LP (O)π* (Caryl-Caryl)n → πStrong hyperconjugation; electron donation from methoxy groups to the ring, activating the ring.
LP (Cl)σ (Caryl-Caryl)n → σModerate hyperconjugation; stabilizes the molecule through intramolecular charge transfer.
LP (Br)σ (Caryl-Caryl)n → σModerate hyperconjugation; contributes to molecular stability and charge distribution.
σ (Caryl-H)σ (Caryl-Chalogen)σ → σ*Weak hyperconjugation; contributes to delocalization within the sigma framework.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netbohrium.com The MEP maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. vaia.comfrontiersin.org

For this compound, the MEP surface is expected to show distinct features:

Nucleophilic Sites: The most negative potential (red/yellow) will be located around the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with electrophiles. libretexts.org

Electrophilic Sites: Positive potential (blue) is expected on the hydrogen atoms of the methyl groups. A significant feature for halogenated aromatics is the presence of a "sigma-hole," an electropositive region along the axis of the C-Br and C-Cl bonds, opposite the carbon atom. researchgate.net This makes the halogen atoms themselves potential sites for electrophilic interactions, such as halogen bonding. khanacademy.org The aromatic protons will also exhibit a degree of positive potential.

Table 5: Predicted Reactive Sites from MEP Analysis
Region of MoleculePredicted Electrostatic PotentialPredicted Reactivity
Oxygen atoms (methoxy)Strongly negative (Red)Nucleophilic; site for attack by electrophiles, protonation. libretexts.org
Halogen atoms (lateral)Negative (Yellow/Green)Weakly nucleophilic.
Halogen atoms (axial, σ-hole)Positive (Blue/Green)Electrophilic; site for halogen bonding. researchgate.net
Aromatic and methyl hydrogensPositive (Blue/Green)Electrophilic; potential sites for attack by strong nucleophiles. vaia.com

Vibrational Spectroscopy Simulations

Theoretical vibrational spectroscopy, a powerful tool for understanding the molecular structure and bonding of a compound, involves the calculation of infrared (IR) and Raman spectra. These simulations can provide valuable insights into the vibrational modes of a molecule.

The prediction of IR and Raman frequencies and intensities for this compound would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would yield a set of vibrational frequencies and their corresponding intensities, which could then be used to simulate the theoretical IR and Raman spectra of the molecule. However, a specific study presenting this data for this compound could not be located.

Following the calculation of vibrational frequencies, a Potential Energy Distribution (PED) analysis is crucial for the precise assignment of each vibrational mode to the corresponding molecular motion (e.g., stretching, bending, or torsion of specific bonds). This analysis helps in understanding the contribution of different internal coordinates to each normal mode of vibration. Detailed PED analysis for this compound is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational chemistry also offers robust methods for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are instrumental in the structural elucidation of organic molecules.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. longdom.org This method, often employed in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy. A dedicated study applying the GIAO method to calculate the ¹H and ¹³C NMR chemical shifts of this compound has not been found in the course of this research.

The ultimate validation of theoretical spectroscopic predictions comes from their correlation with experimental data. A comparative analysis of calculated IR, Raman, ¹H NMR, and ¹³C NMR spectra with experimentally obtained spectra is essential to confirm the accuracy of the computational model and to aid in the definitive assignment of experimental signals. Due to the absence of published computational data for this compound, a correlation with experimental spectroscopic data could not be established.

Advanced Spectroscopic Characterization of 5 Bromo 2 Chloro 1,3 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

The analysis of ¹H and ¹³C NMR spectra allows for the definitive identification of the number and type of protons and carbons in a molecule. For 5-Bromo-2-chloro-1,3-dimethoxybenzene, the expected chemical shifts can be predicted by considering the electronic effects (both inductive and resonance) of the substituents on the benzene (B151609) ring. wisc.eduyoutube.com The methoxy (B1213986) groups (-OCH₃) are electron-donating, while the bromine and chlorine atoms are electron-withdrawing via induction but can donate electron density through resonance. youtube.comnih.gov

¹H NMR Spectroscopy: The structure of this compound contains two distinct types of protons: those on the aromatic ring and those in the methoxy groups.

Aromatic Protons: There is a single proton on the aromatic ring at the C6 position. It is flanked by a methoxy group and a bromine atom. This proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by all substituents, likely appearing in the range of 6.5-7.5 ppm.

Methoxy Protons: The molecule has two methoxy groups at the C1 and C3 positions. Due to the unsymmetrical substitution pattern of the ring, these two groups are chemically non-equivalent. Therefore, they are expected to produce two distinct singlets. The methoxy group at C1 is ortho to both a chloro and a bromo substituent, while the C3 methoxy group is ortho to a chloro group and para to the bromo group. These different environments will result in slightly different chemical shifts, predicted to be in the 3.8-4.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxy groups. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. sci-hub.senih.gov

Aromatic Carbons:

C1 and C3 (bearing -OCH₃): These carbons are expected to be significantly downfield due to the deshielding effect of the attached oxygen atoms, likely appearing in the 150-160 ppm range.

C2 (bearing -Cl): The carbon atom bonded to chlorine will also be shifted downfield, with a predicted shift in the 115-125 ppm region.

C5 (bearing -Br): The carbon attached to bromine is expected to have a chemical shift in the range of 110-120 ppm. rsc.org

C4 and C6: These are the remaining carbons of the ring. C6, bonded to the sole aromatic proton, and C4, a quaternary carbon, will have distinct chemical shifts influenced by their positions relative to all substituents.

Methoxy Carbons: The two non-equivalent methoxy carbons will appear as sharp signals, typically in the 55-65 ppm range.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (C6-H) 6.5 - 7.5 Singlet (s) 1H
-OCH ₃ (C1) 3.8 - 4.0 Singlet (s) 3H
-OCH ₃ (C3) 3.8 - 4.0 Singlet (s) 3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C -OCH₃ (C1, C3) 150 - 160
C -Cl (C2) 115 - 125
C -Br (C5) 110 - 120
C 4, C 6 100 - 130
-OC H₃ (C1) 55 - 65
-OC H₃ (C3) 55 - 65

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the precise connectivity of the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be very simple, showing no cross-peaks in the aromatic region, confirming the presence of an isolated aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the carbon signals for the protonated carbons. Expected correlations would be observed between:

The aromatic proton signal (C6-H) and its corresponding carbon signal (C6).

The signals of the two methoxy proton groups and their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing the molecular structure together. columbia.educolumbia.edu Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons to the aromatic carbons they are attached to (C1 and C3, a three-bond correlation through oxygen).

Correlations from the methoxy protons to the adjacent carbon atoms (e.g., C1-OCH₃ protons to C2 and C6; C3-OCH₃ protons to C2 and C4).

Correlations from the aromatic proton (C6-H) to adjacent carbons (C1, C5) and carbons further away (C2, C4), confirming the substitution pattern of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features. libretexts.org

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the stretching vibration of the C-H bond on the benzene ring. vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the two methoxy groups will give rise to multiple medium to strong absorption bands in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. vscht.cz

C-O Stretch: Anisole-type compounds show strong C-O stretching bands. For this molecule, two distinct strong bands are expected due to the asymmetric (around 1250 cm⁻¹) and symmetric (around 1030 cm⁻¹) stretching of the Ar-O-CH₃ system. uninsubria.it

C-Cl and C-Br Stretches: The vibrations of the carbon-halogen bonds occur in the fingerprint region. The C-Cl stretch is expected in the 700-850 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, typically between 500-690 cm⁻¹. libretexts.orgspectroscopyonline.com

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum, expected around 1000 cm⁻¹.

C-Cl and C-Br Stretches: The carbon-halogen bonds, particularly the C-Br bond, are highly polarizable and often produce more intense signals in the Raman spectrum compared to the IR spectrum, aiding in their identification. nih.govrsc.org

Symmetric CH₃ Stretch: The symmetric stretching of the methyl groups would also be visible in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3050 - 3100 Medium Medium
Aliphatic C-H Stretch 2850 - 2960 Strong Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Medium-Strong
Asymmetric Ar-O-C Stretch 1230 - 1270 Strong Medium
Symmetric Ar-O-C Stretch 1010 - 1050 Strong Weak
Aromatic Ring Breathing ~1000 Weak Strong
C-Cl Stretch 700 - 850 Strong Medium
C-Br Stretch 500 - 690 Strong Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic compounds. The absorption maxima (λ_max) are sensitive to the substituents on the benzene ring. cdnsciencepub.com

Unsubstituted benzene exhibits a primary absorption band around 204 nm and a weaker, secondary band around 256 nm. The introduction of substituents alters the positions and intensities of these bands.

Methoxy Groups (-OCH₃): As auxochromes, the methoxy groups contain non-bonding electrons on the oxygen atoms that can conjugate with the aromatic π-system. This conjugation lowers the energy gap for the π→π* transition, causing a bathochromic (red) shift to longer wavelengths. Anisole (B1667542), for example, has absorption maxima at approximately 220 nm and 270 nm. photochemcad.com

Halogen Groups (-Cl, -Br): Halogens also act as auxochromes and cause a bathochromic shift.

For this compound, the combined effect of two strong auxochromic methoxy groups and two halogen atoms is expected to result in significant bathochromic shifts for both the primary and secondary absorption bands compared to benzene. The primary band would likely be shifted well above 220 nm, and the secondary band would be expected to appear in the 275-290 nm range.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound is primarily governed by the transitions of electrons within the aromatic benzene ring, specifically π → π* transitions. The benzene molecule itself exhibits characteristic absorption bands, and the presence of substituents—two methoxy groups, a bromine atom, and a chlorine atom—alters the positions and intensities of these bands.

The methoxy (-OCH₃), chloro (-Cl), and bromo (-Br) groups act as auxochromes, which are groups that, when attached to a chromophore (the benzene ring), modify the wavelength and intensity of absorption. These substituents possess non-bonding electrons (n-electrons) that can interact with the π-electron system of the ring through resonance, extending the conjugation. This interaction decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cdnsciencepub.com Consequently, less energy is required to excite the electrons, resulting in a shift of the absorption maxima (λmax) to longer wavelengths, an effect known as a bathochromic or "red" shift. wikipedia.org

The primary electronic transitions for substituted benzenes are derived from the E-bands (ethylenic) and B-bands (benzoic) of benzene. wikipedia.org For this compound, the following absorption maxima are anticipated in a non-polar solvent like cyclohexane:

A primary absorption band (related to the E-band) is expected at a longer wavelength than benzene's 204 nm, likely in the 220-240 nm region, due to the strong influence of the methoxy groups.

A secondary, fine-structured absorption band (related to the B-band) is expected to appear at a longer wavelength than benzene's 255 nm, likely in the 270-290 nm range. The fine vibrational structure often seen in benzene's B-band may be obscured due to the complex substitution pattern and interactions with the solvent. cdnsciencepub.comwikipedia.org

Table 1: Expected Electronic Transitions and Absorption Maxima
Transition TypeOriginating Band (Benzene)Expected λmax Range (nm)Description
π → πE-band220 - 240High-intensity primary absorption band.
π → πB-band270 - 290Lower-intensity secondary band, may show some vibrational detail.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of this compound is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov The π → π* transitions typically exhibit a bathochromic (red) shift as the polarity of the solvent increases. This occurs because the excited state of the molecule is generally more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. wikipedia.org

Conversely, a hypsochromic (blue) shift to shorter wavelengths can occur in some cases, particularly with n → π* transitions, though these are less prominent in this molecule's UV spectrum. For this compound, an increase in solvent polarity (e.g., changing from hexane (B92381) to ethanol) is expected to shift the λmax values to longer wavelengths. researchgate.net Additionally, specific interactions between the solute and halogenated solvents can occur through halogen/π interactions, potentially inducing further solvatochromism. nih.govresearchgate.net

Table 2: Predicted Solvent Effects on π → π* Transitions
Solvent TypeExample SolventExpected ShiftReason
Non-PolarHexane, CyclohexaneReference (Shorter λmax)Minimal solvent-solute interaction.
Polar AproticAcetonitrile (B52724)Bathochromic (Red Shift)Stabilization of the polar excited state via dipole-dipole interactions.
Polar ProticEthanol (B145695), MethanolBathochromic (Red Shift)Strong stabilization of the polar excited state via hydrogen bonding and dipole-dipole interactions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which is crucial for determining the elemental composition of this compound (C₈H₈BrClO₂). Due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a cluster of peaks. HRMS can resolve these individual isotopic peaks and measure their mass with high precision.

The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element. The masses of the different isotopic combinations (isotopologues) determine the characteristic pattern of the molecular ion cluster.

Table 3: Theoretical Exact Masses of Molecular Ion Isotopologues
Isotopologue FormulaDescriptionTheoretical Exact Mass (Da)Relative Abundance Pattern
C₈H₈⁷⁹Br³⁵ClO₂Monoisotopic peak (M)249.94486Base (most abundant in M cluster)
C₈H₈⁸¹Br³⁵ClO₂M+2 peak251.94281Slightly less abundant than M
C₈H₈⁷⁹Br³⁷ClO₂M+2 peak251.94191~32% of M
C₈H₈⁸¹Br³⁷ClO₂M+4 peak253.93986Abundance is a product of ⁸¹Br and ³⁷Cl abundances

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of these fragments helps to confirm the molecule's structure. The fragmentation of aromatic ethers and halides follows predictable pathways. miamioh.edulibretexts.org

Key fragmentation pathways include:

Loss of a Methyl Radical: The most common fragmentation for anisole derivatives is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups. This results in a highly stable oxonium ion, which is often the base peak in the spectrum. miamioh.edu

Loss of Carbon Monoxide: The ion formed from the loss of a methyl radical can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

Loss of Halogen Radicals: Cleavage of the carbon-halogen bonds can lead to the loss of a bromine radical (•Br, 79/81 Da) or a chlorine radical (•Cl, 35/37 Da).

Loss of a Methoxy Radical: The entire methoxy group can be lost as a radical (•OCH₃, 31 Da).

The isotopic signatures of bromine and chlorine will be evident in any fragments that retain these atoms, aiding in their identification. docbrown.info

Table 4: Predicted Key Fragment Ions and Fragmentation Pathways
m/z (for ⁷⁹Br, ³⁵Cl)Proposed Fragment IonLikely Fragmentation Pathway
250[M]⁺•Molecular Ion
235[M - CH₃]⁺Loss of a methyl radical (likely base peak)
207[M - CH₃ - CO]⁺Loss of CO from the [M - CH₃]⁺ ion
171[M - Br]⁺Loss of a bromine radical
215[M - Cl]⁺Loss of a chlorine radical
219[M - OCH₃]⁺Loss of a methoxy radical

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the three-dimensional molecular structure of a compound in the solid state. This method requires a well-ordered single crystal of this compound. While specific crystallographic data for this compound is not publicly available, the technique would yield precise information on its solid-state conformation and packing. nih.gov

An XRD analysis would provide:

Molecular Geometry: Precise measurement of all bond lengths (e.g., C-C, C-O, C-Cl, C-Br), bond angles, and torsion angles within the molecule. This would reveal the planarity of the benzene ring and the orientation of the methoxy, chloro, and bromo substituents relative to the ring. nih.gov

Conformation: The analysis would determine the specific conformation of the methoxy groups (e.g., whether they are oriented in the plane of the ring or twisted out of the plane).

Crystal Packing and Intermolecular Interactions: XRD reveals how individual molecules are arranged in the crystal lattice. iucr.org This allows for the identification and characterization of non-covalent interactions that stabilize the crystal structure, such as π–π stacking between aromatic rings or halogen bonding (C-Br···O, C-Cl···O, C-Br···π, etc.).

Table 5: Structural Parameters Obtainable from Single-Crystal XRD
Parameter TypeSpecific Information Determined
Unit Cell DimensionsLattice parameters (a, b, c, α, β, γ), crystal system, and space group.
Bond LengthsPrecise distances between bonded atoms (e.g., C-Br, C-Cl, C-O, C-C, C-H).
Bond AnglesAngles between three connected atoms (e.g., C-C-C, Cl-C-C, C-O-C).
Torsion AnglesDihedral angles defining the conformation of substituents (e.g., C-C-O-C).
Intermolecular ContactsDistances and geometries of non-covalent interactions like π–π stacking and halogen bonds.

Analysis of Intermolecular Interactions and Crystal Packing

The precise arrangement of molecules in the crystalline solid state is dictated by a complex interplay of various non-covalent forces. While a definitive crystal structure for this compound has not been reported in the surveyed literature, a detailed analysis of its functional groups allows for a robust prediction of the key intermolecular interactions that govern its crystal packing. The presence of bromine and chlorine atoms, methoxy groups, and an aromatic system suggests that the supramolecular architecture is primarily stabilized by a combination of halogen bonds, hydrogen bonds, and van der Waals forces.

Key Intermolecular Forces:

Halogen Bonding: The bromine and chlorine substituents on the benzene ring are expected to be significant contributors to the crystal packing through halogen bonding. Halogen bonds are highly directional interactions where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen atom from a neighboring methoxy group (C-Br···O and C-Cl···O). Additionally, halogen-halogen interactions (e.g., Br···Cl, Br···Br) may occur, further stabilizing the crystal lattice. nih.gov In related halogenated benzene derivatives, these types of interactions are crucial in directing the assembly of molecules. nih.gov

π-π Stacking: The aromatic nature of the benzene ring allows for potential π-π stacking interactions between parallel rings of neighboring molecules. These interactions, driven by electrostatic and dispersion forces, would contribute to the formation of columnar or layered structures within the crystal.

Van der Waals Forces: Dispersion forces, encompassing H···H, C···H, and other contacts, are ubiquitous and constitute a major contribution to the total lattice energy. nih.gov Hirshfeld surface analysis of structurally similar compounds reveals that H···H contacts often account for the largest portion of the crystal packing. nih.govnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots:

To quantitatively analyze and visualize these intermolecular contacts, Hirshfeld surface analysis is a powerful theoretical tool. This method maps the close contacts a molecule makes with its neighbors in the crystal. The surface is colored to indicate the nature and strength of these interactions. Red spots on the Hirshfeld surface highlight contacts that are shorter than the sum of the van der Waals radii, indicative of stronger interactions like hydrogen or halogen bonds, while blue regions represent longer contacts. nih.govnih.gov

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For a molecule like this compound, the plot would be expected to show distinct spikes and regions corresponding to the different types of interactions. Based on analyses of analogous compounds, a hypothetical breakdown of the contributions to the Hirshfeld surface is presented below.

Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface

Interaction TypePredicted Contribution (%)Description
H···H~30 - 45%Represents the most abundant, albeit weakest, van der Waals contacts.
C···H / H···C~15 - 25%Indicative of C-H···π interactions and general van der Waals contacts.
O···H / H···O~10 - 20%Corresponds to the C-H···O hydrogen bonds involving methoxy groups.
Br···H / H···Br~5 - 10%Highlights contacts between bromine and hydrogen atoms.
Cl···H / H···Cl~5 - 10%Highlights contacts between chlorine and hydrogen atoms.
Other (Br···Cl, C···C, etc.)~5%Includes halogen-halogen and π-π stacking interactions.

Note: The data in this table is predictive and based on crystallographic studies of structurally similar halogenated dimethoxybenzene derivatives. It serves to illustrate the expected distribution of intermolecular contacts.

Crystal Packing Motif:

The combination of directional halogen and hydrogen bonds with the less directional van der Waals forces and potential π-π stacking would likely result in a densely packed and thermodynamically stable crystal structure. nih.govrsc.org The molecules may assemble into dimers or chains via C-H···O or halogen bonding, which then pack into a three-dimensional lattice. The specific arrangement would seek to maximize attractive interactions while minimizing steric repulsion, a principle fundamental to crystal engineering. rsc.org For instance, the crystal structure of 1-Bromo-4-chloro-2,5-dimethoxybenzene shows a highly planar conformation with methoxy groups nearly in the plane of the aromatic ring, a feature that facilitates close packing. nih.gov A similar planarity would be expected for the title compound, influencing its packing motif.

Chemical Reactivity and Derivatization of 5 Bromo 2 Chloro 1,3 Dimethoxybenzene

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-2-chloro-1,3-dimethoxybenzene, these reactions typically proceed with high chemoselectivity at the more labile C-Br bond.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. In the case of this compound, the reaction with an arylboronic acid is expected to occur selectively at the C-Br position due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle. This selectivity allows for the synthesis of 2-chloro-1,3-dimethoxy-5-arylbenzene derivatives, leaving the chlorine atom available for subsequent transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition
Aryl Halide This compound
Coupling Partner Arylboronic Acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Toluene/Water, Dioxane/Water, or DMF

| Temperature | 80-110 °C |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for synthesizing arylamines. wikipedia.org For dihalogenated substrates like this compound, selective amination is highly probable. Studies on analogous compounds, such as 5-bromo-2-chloro-3-fluoropyridine, have demonstrated that palladium-catalyzed amination with ligands like Xantphos occurs exclusively at the C-Br position, affording the corresponding 5-amino product in high yield and selectivity. researchgate.net This precedent strongly suggests that the Buchwald-Hartwig amination of this compound with primary or secondary amines would yield 5-amino-2-chloro-1,3-dimethoxybenzene derivatives, preserving the C-Cl bond.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Parameter Condition
Aryl Halide This compound
Coupling Partner Primary or Secondary Amine (e.g., Morpholine)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Xantphos, BINAP, or other bulky phosphine ligands
Base NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Toluene or Dioxane

| Temperature | 80-120 °C |

The Sonogashira reaction is a reliable method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The reactivity trend for aryl halides in this reaction is I > Br > Cl, which dictates that the coupling will preferentially occur at the C-Br bond of this compound. wikipedia.org This allows for the synthesis of 5-alkynyl-2-chloro-1,3-dimethoxybenzene compounds. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent. wikipedia.orgorganic-chemistry.org

Table 3: General Conditions for Sonogashira Coupling

Parameter Condition
Aryl Halide This compound
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
Co-catalyst CuI
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent THF or DMF

| Temperature | Room Temperature to 70 °C |

The Negishi and Stille reactions are powerful cross-coupling methods that utilize organozinc and organotin reagents, respectively, to form new carbon-carbon bonds. wikipedia.orgwikipedia.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is known for its high functional group tolerance and reactivity. wikipedia.org

The Stille coupling pairs an organostannane reagent with an organic halide. wikipedia.org Organostannanes are stable to air and moisture, though their toxicity is a drawback. wikipedia.org

For both reactions, the established reactivity hierarchy of aryl halides (I > Br > Cl) predicts that coupling with this compound will occur chemoselectively at the C-Br bond. This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the C5 position while retaining the chlorine at C2 for potential further chemistry.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the this compound ring is governed by the directing effects of its substituents. The two methoxy (B1213986) groups (-OCH₃) are powerful activating, ortho-, para-directing groups. The bromine and chlorine atoms are deactivating but are also ortho-, para-directing. In such a polysubstituted system, the strongly activating methoxy groups dominate the regiochemical outcome.

The positions ortho to the methoxy groups are C2, C4, and C6.

C2: Substituted with a chlorine atom.

C4 and C6: Unsubstituted and activated by both methoxy groups.

Therefore, electrophilic attack is strongly directed towards the C4 and C6 positions. The C4 position is sterically hindered by the adjacent bromine atom at C5, while the C6 position is hindered by the chlorine atom at C2.

Nitration: Nitration, typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro (-NO₂) group. libretexts.org Studies on the nitration of related 1,3-dimethoxybenzene (B93181) systems show that substitution occurs at the activated positions. researchgate.net For this compound, nitration is expected to yield primarily 5-Bromo-2-chloro-1,3-dimethoxy-4-nitrobenzene and/or 5-Bromo-2-chloro-1,3-dimethoxy-6-nitrobenzene , with the precise ratio depending on the subtle interplay between electronic activation and steric hindrance.

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. The reaction is reversible and subject to similar directing effects as nitration. byu.edu The electrophile (SO₃) is bulky, which may increase the preference for substitution at the less sterically crowded position if a significant difference exists. The expected products would be This compound-4-sulfonic acid and/or This compound-6-sulfonic acid .

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions for the formation of carbon-carbon bonds with aromatic rings. researchgate.netlibretexts.org In the case of this compound, the electron-donating methoxy groups activate the ring towards electrophilic attack, while the bromine and chlorine atoms are deactivating.

Acylation reactions, typically employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, are expected to introduce an acyl group onto the benzene (B151609) ring. youtube.com For instance, the reaction with acetyl chloride would yield an acetophenone (B1666503) derivative. The regioselectivity of this reaction is influenced by the directing effects of the substituents.

Alkylation reactions, similarly, introduce an alkyl group to the aromatic ring. beilstein-journals.org For example, tert-butylation can be achieved using tert-butyl chloride and a Lewis acid catalyst. cerritos.eduresearchgate.net The product of such a reaction on a related compound, 1,4-dimethoxybenzene, is 1,4-di-tert-butyl-2,5-dimethoxybenzene. youtube.commnstate.edumnstate.edursc.orgccsf.edu

The general mechanism for Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. youtube.com

ReagentCatalystExpected Product Type
Acetyl chlorideAlCl₃Acetophenone derivative
tert-Butyl chlorideAlCl₃tert-Butyl substituted derivative

Regioselectivity and Steric Hindrance Effects

In Friedel-Crafts alkylation of 1,4-dimethoxybenzene, the incoming tert-butyl groups add at the positions ortho to the methoxy groups. youtube.com A third alkylation is generally unfavorable due to significant steric hindrance from the bulky tert-butyl groups already present on the ring. youtube.com This suggests that in this compound, the substitution will likely occur at the less sterically hindered positions that are activated by the methoxy groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) provides a pathway to replace substituents on an aromatic ring with nucleophiles. This is particularly relevant for aryl halides.

Displacement of Halogens by Various Nucleophiles

Aryl halides can undergo nucleophilic substitution, especially when activated by electron-withdrawing groups. libretexts.orgpearson.com In this compound, the presence of two halogens offers sites for nucleophilic attack. The relative reactivity of bromine and chlorine in these reactions is a key consideration. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group in many instances.

For example, in the amination of 5-bromo-2-chloropyridine, palladium-catalyzed conditions favor the substitution of the bromine atom. researchgate.net However, under neat conditions without a catalyst, a reversal of chemoselectivity is observed, with the chlorine atom being displaced. researchgate.net Reactions with nucleophiles such as sodium methoxide (B1231860) can also be employed to displace halogens, though chlorobenzene (B131634) itself is generally inert to such reactions under normal conditions. stackexchange.com

Reactivity of Methoxy Groups to Demethylation

The methoxy groups in this compound can be cleaved to form the corresponding phenols through demethylation. This is a common transformation for aryl methyl ethers. A widely used reagent for this purpose is boron tribromide (BBr₃), which can effect complete demethylation at or below room temperature. orgsyn.orgmdma.chsemanticscholar.org The reaction proceeds via a complex formed between the boron tribromide and the ethereal oxygen. mdma.ch It is generally advisable to use one mole of boron tribromide per ether group. mdma.ch This method is particularly effective for the demethylation of aryl methyl ethers that may be sensitive to harsher reagents like hydrogen bromide or aluminum bromide. mdma.ch

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool in organic synthesis for the preparation of organometallic reagents, which can then be reacted with various electrophiles. mdma.ch This reaction is particularly efficient for aryl bromides and iodides.

The reaction of an aryl halide with an organolithium reagent, such as n-butyllithium, results in the exchange of the halogen atom with a lithium atom. The rate of this exchange typically follows the trend I > Br > Cl. mdma.ch The presence of alkoxy groups on the aromatic ring can accelerate the lithium-halogen exchange. mdma.ch For dihalogenated compounds, selective exchange is often possible. For instance, in 1-bromo-4-chlorobenzene, the Grignard reagent is formed selectively at the more reactive bromine position. walisongo.ac.id

Similarly, treating this compound with a suitable organometallic reagent like n-butyllithium or a Grignard reagent is expected to lead to a selective metal-halogen exchange at the more labile bromine position. The resulting organometallic intermediate can then be used in subsequent carbon-carbon bond-forming reactions.

Organometallic ReagentExpected Site of Exchange
n-ButyllithiumBromine
MagnesiumBromine

Radical Reactions Involving Halogen Removal or Addition

Radical reactions offer alternative pathways for the functionalization of aromatic compounds, including the removal or addition of halogens.

Reductive debromination of polybrominated diphenyl ethers has been observed in microbial systems, indicating that the carbon-bromine bond can be cleaved under reductive conditions. nih.govnih.gov In general, less substituted polybrominated diphenyl ethers are debrominated more readily than their more highly substituted counterparts. nih.gov Photocatalytic methods using biomass-supported palladium (Bio-Pd⁰) have also been shown to cause stepwise dehalogenation of polychlorinated biphenyls and polybrominated diphenyl ethers, with a preference for the removal of the least sterically hindered halogen. rsc.org

Photochemical reactions can also induce the dehalogenation of halogenated aromatic compounds. For example, the photolysis of brominated diketones in ethanol (B145695) leads to the elimination of bromine as the major photochemical process. numberanalytics.com These reactions suggest that this compound could potentially undergo selective radical debromination under appropriate reductive or photochemical conditions.

Investigation of Reaction Mechanisms and Kinetics under Varied Conditions

The reactivity of this compound is predominantly characterized by the selective activation of the carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This selectivity is a well-established principle in organometallic chemistry, where the C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition to a low-valent palladium catalyst at a faster rate. This difference in bond energy is a key factor governing the reaction kinetics.

The general mechanism for a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involving this compound can be delineated into three primary steps:

Transmetalation: The resulting arylpalladium(II) bromide complex then undergoes transmetalation with an organoboron reagent (in the case of Suzuki-Miyaura coupling) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the bromide ion.

Reductive Elimination: The final step involves the reductive elimination of the desired biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the relative reactivity of aryl halides in palladium-catalyzed reactions is a well-studied phenomenon. The general trend for the rate of oxidative addition is C-I > C-Br > C-OTf > C-Cl. This established hierarchy strongly supports the selective reactivity of the C-Br bond in this compound.

Theoretical and computational studies on similar dihalobenzene derivatives have provided insights into the electronic effects governing reactivity. The electron-donating methoxy groups in this compound increase the electron density of the aromatic ring, which can influence the rate of oxidative addition. However, the precise quantitative effect on the reaction kinetics would require specific experimental studies or high-level computational modeling for this particular molecule.

The chemoselectivity of the C-Br bond activation allows for sequential functionalization of the molecule. The initial cross-coupling reaction occurs at the bromine-substituted position, leaving the chlorine atom intact for subsequent transformations under more forcing reaction conditions, thereby providing a pathway for the synthesis of unsymmetrically substituted 1,3-dimethoxybenzene derivatives.

Table of Reaction Parameters and Their Influence on Kinetics and Selectivity

ParameterVariationEffect on Reaction Mechanism and Kinetics
Catalyst Different Palladium Precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Can influence the rate of catalyst activation and the stability of intermediates.
Ligand Electron-rich vs. Electron-poor; Bulky vs. Less HinderedBulky, electron-rich ligands generally accelerate the rate of oxidative addition and reductive elimination.
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃) vs. Organic (e.g., Et₃N)Affects the rate of transmetalation by influencing the activation of the organoboron reagent.
Solvent Polar Aprotic (e.g., DMF, Dioxane) vs. Protic (e.g., H₂O/Organic mixtures)Can influence the solubility of reagents and the stability of charged intermediates, thereby affecting reaction rates.
Temperature Elevated vs. Room TemperatureHigher temperatures generally increase reaction rates but may decrease selectivity.

Applications in Advanced Organic Synthesis

Building Block for Complex Polyhalogenated Aromatic Compounds

The synthesis of complex polyhalogenated aromatic compounds is crucial for the development of new materials and active pharmaceutical ingredients. Halogenated benzenes are important intermediates for creating a variety of fluorine-containing products used in the agricultural and pharmaceutical sectors. google.com The presence of both bromine and chlorine atoms on the 5-Bromo-2-chloro-1,3-dimethoxybenzene ring, activated and directed by the methoxy (B1213986) groups, provides multiple reaction sites for further halogenation or other substitutions.

The strategic placement of existing halogens can influence the regioselectivity of subsequent reactions, allowing for the controlled introduction of additional halogen atoms such as fluorine or iodine. This control is essential for producing specifically designed polyhalogenated structures. Industrial processes for similar compounds, such as 5-bromo-1,3-dichloro-2-fluoro-benzene, often involve multi-step syntheses including bromination, diazotization, and reduction, highlighting the importance of halogenated precursors in building more complex systems. google.com The reactivity of the carbon-bromine bond, in particular, can be exploited for further functionalization, making compounds like this compound a key starting point for molecules with tailored electronic and biological properties. google.com

Precursor in the Synthesis of Substituted Biphenyls and Polyphenols

Substituted biphenyls are a class of compounds with significant applications, particularly in medicinal chemistry and materials science. gre.ac.uk this compound is an ideal precursor for synthesizing these structures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. gre.ac.ukgoogle.comnih.gov This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov

In this context, the bromo-substituent of this compound serves as the electrophilic partner, reacting with various arylboronic acids or esters. This method is highly efficient for creating both symmetrical and unsymmetrical biaryl compounds. gre.ac.uk The presence of methoxy groups on the ring can positively influence the reaction's efficiency and yield. Research has shown that bromoarenes containing either electron-donating or electron-withdrawing groups can react smoothly under Suzuki coupling conditions, leading to high-yield products. google.com This versatility allows for the synthesis of a wide library of methoxylated and chlorinated biphenyl (B1667301) derivatives, which are often investigated for their biological activity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoarenes

Bromoarene Coupling Partner (Arylboronic Acid) Catalyst System Product Type
Bromobenzene Phenylboronic acid Nano-palladium / K₂CO₃ Biphenyl
Bromoarenes with -NO₂ Arylboronic acids Nano-palladium / K₂CO₃ Substituted Biphenyls
ortho-Bromoanilines Various boronic esters CataCXium A palladacycle ortho-Substituted Biaryls

This table illustrates the general utility of bromoarenes in Suzuki-Miyaura coupling, a reaction for which this compound is a suitable substrate.

Role in the Construction of Functional Organic Materials

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of monomers for functional organic materials. Halogenated and methoxy-substituted aromatic compounds are known precursors for polymers and materials with specific thermal, optical, or electronic properties.

For instance, related bromo-, chloro-, and methoxy-substituted phenylcyanoacrylates have been synthesized and subsequently copolymerized with styrene. researchgate.netchemrxiv.org These syntheses typically involve a Knoevenagel condensation of a substituted benzaldehyde (B42025) with a cyanoacetate. researchgate.netchemrxiv.org this compound could be chemically modified to form such a benzaldehyde, which would then be incorporated into a polymer chain. The resulting copolymers often exhibit high thermal stability, with decomposition occurring at high temperatures. researchgate.netchemrxiv.org The inclusion of halogen atoms can also impart flame-retardant properties and modify the refractive index of the final material.

Development of Novel Heterocyclic Systems Incorporating the Benzene (B151609) Core

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The benzene core of this compound can be used as a scaffold to construct more complex heterocyclic systems. The bromine atom is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the attachment of various heterocyclic moieties.

Studies on analogous compounds, such as 5-bromo-1,2,3-triazine, have demonstrated that the bromo-group can be efficiently coupled with a wide range of (hetero)aryl boronic acids. uzh.ch This strategy allows for the creation of diverse libraries of heteroaryl-substituted aromatics. Furthermore, the resulting products can undergo subsequent chemical transformations, such as ring-closing reactions or rearrangements, to yield different classes of heterocycles like pyrimidines and pyridines. uzh.ch This approach provides a powerful tool for generating novel molecular architectures from a common, halogenated precursor for evaluation as potential therapeutic agents.

Intermediate in Multistep Organic Syntheses of Fine Chemicals

Due to its functional group versatility, this compound is a key intermediate in the multistep synthesis of fine chemicals, including pharmaceuticals and agrochemicals. Halogenated aromatic compounds are foundational components in the synthesis of numerous commercial products. nbinno.com

For example, structurally related compounds are crucial starting materials for important drugs. 5-bromo-2-chloro-benzoic acid is a key raw material for the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin. google.com Similarly, 2-chloro-1,3-dimethoxybenzene (B1590426) is a known starting material for pharmacologically valuable 1,2-benzisoxazoloxy acetic acids. google.com The presence of chlorine is a major feature in many drugs used to treat a wide array of diseases. mdpi.com The specific arrangement of bromo, chloro, and dimethoxy groups in this compound offers a pre-functionalized core that can significantly shorten synthetic routes to complex target molecules, making it an economically and chemically efficient choice for the synthesis of high-value fine chemicals. nbinno.comgoogle.com

Conclusion and Future Research Directions

Summary of Synthetic Feasibility and Characterization Insights

The synthesis of 5-Bromo-2-chloro-1,3-dimethoxybenzene is feasible through logical, multi-step sequences leveraging established aromatic chemistry. A plausible synthetic strategy would begin with 1,3-dimethoxybenzene (B93181). The first step would involve a directed lithiation followed by chlorination to yield 2-chloro-1,3-dimethoxybenzene (B1590426) google.com. Subsequent bromination would likely be directed by the powerful ortho-, para-directing methoxy (B1213986) groups. Given the steric hindrance at the C2 position from the chlorine atom, bromination is anticipated to occur at the C4 or C6 positions. To achieve the desired 5-bromo substitution pattern (meta to the chloro group), alternative strategies such as a Sandmeyer reaction starting from a corresponding aniline (B41778) precursor might be necessary, a technique common for producing specifically substituted haloarenes google.com.

Once synthesized, a thorough characterization of this compound would be essential. A standard suite of spectroscopic techniques would be employed to confirm its structure and purity.

Table 1: Anticipated Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the two distinct methoxy carbons and the six aromatic carbons, with those bonded to halogens showing characteristic shifts. rsc.org
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.
Infrared (IR) Spectroscopy Absorption bands typical for C-O (ether) linkages, aromatic C-H bonds, and C-X (halogen) bonds.

These characterization methods, common for similar substituted aromatic compounds, would provide unambiguous confirmation of the target molecule's identity rsc.org.

Potential for Further Functionalization and Molecular Diversification

The true synthetic utility of this compound lies in its potential for selective functionalization. The presence of two different halogen atoms opens the door for sequential and site-selective cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds wikipedia.orglibretexts.org.

The differential reactivity of the C-Br and C-Cl bonds is key. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations libretexts.orguzh.ch. This reactivity difference would allow for the selective substitution of the bromine atom while leaving the chlorine atom intact for a subsequent transformation. This stepwise approach enables the introduction of two different functionalities at specific positions, leading to a high degree of molecular diversification from a single starting material.

For example, a Suzuki coupling could be performed first at the C-Br bond, followed by a Buchwald-Hartwig amination at the C-Cl bond. This would allow for the controlled synthesis of complex, unsymmetrically substituted benzene (B151609) derivatives.

Untapped Reactivity Pathways and Mechanistic Studies

Beyond well-established cross-coupling reactions, the unique electronic nature of this compound invites the exploration of other reactivity pathways. The two methoxy groups are strong activating groups, making the benzene ring electron-rich and susceptible to electrophilic aromatic substitution youtube.commsu.edu. However, the directing effects of the existing five substituents would need to be carefully considered. The methoxy groups direct ortho- and para-, while the halogens are deactivating but also ortho-, para-directing masterorganicchemistry.com.

Future research could focus on:

Investigating the regioselectivity of further electrophilic substitutions such as nitration, acylation, or further halogenation. Understanding the interplay between the activating and deactivating groups would be a valuable mechanistic study.

Exploring nucleophilic aromatic substitution (SNAr) reactions. While the ring is electron-rich, it may be possible to displace one of the halogen atoms with a strong nucleophile under specific conditions, particularly if a strong electron-withdrawing group were to be introduced onto the ring.

Studying "halogen dance" reactions , where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base researchgate.net. Investigating the potential for such rearrangements with this specific substitution pattern could reveal novel synthetic routes to other isomers.

Detailed mechanistic studies, potentially involving kinetic analysis and computational modeling, would be invaluable for understanding and predicting the outcomes of these transformations scirp.org.

Integration into Broader Synthetic Strategies

Halogenated and methoxylated benzene derivatives are crucial building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials google.comnbinno.com. The potential for this compound to serve as a versatile intermediate in complex total synthesis is significant.

Its ability to undergo sequential, site-selective functionalization makes it an attractive precursor for libraries of compounds for drug discovery. The core dimethoxybenzene unit is found in many biologically active natural products and synthetic drugs. By using this compound as a scaffold, chemists could efficiently generate a diverse set of derivatives for biological screening. For instance, similar compounds are used as intermediates in the synthesis of novel therapeutic agents and specialized dyes nbinno.com.

Future work should focus on demonstrating the utility of this compound as a key intermediate in the synthesis of known target molecules or in the development of novel molecular entities with interesting biological or material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-1,3-dimethoxybenzene?

  • Methodological Answer : The synthesis can be approached via sequential halogenation and methoxylation. For example, bromination of 2-chloro-1,3-dimethoxybenzene using bromine in the presence of a Lewis acid (e.g., FeBr₃) at 0–25°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate). Protecting groups for hydroxyl intermediates (e.g., methyl ethers) may enhance selectivity. Similar strategies are employed for 1-Bromo-3,5-dimethoxybenzene, where nitration or demethylation steps are used to introduce functional groups .

Q. How can researchers achieve >98% purity for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) is effective. Alternatively, recrystallization from ethanol or dichloromethane-hexane mixtures can yield high-purity crystals. Commercial sources report >98% purity via these methods, validated by GC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm).
  • IR : Peaks near 1250 cm⁻¹ (C-O stretch) and 550–600 cm⁻¹ (C-Br/C-Cl) align with related halogenated aromatics .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (m/z ≈ 266 [M⁺]) .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro and methoxy groups act as ortho/para-directing and deactivating substituents, impacting Suzuki-Miyaura coupling. Steric hindrance from the 1,3-dimethoxy groups may reduce reaction rates. Computational studies (DFT) can model charge distribution, while kinetic experiments with Pd catalysts (e.g., Pd(PPh₃)₄) under varying temperatures (80–120°C) quantify these effects .

Q. How can contradictions in reported reaction yields for halogenated benzenes be resolved?

  • Methodological Answer : Systematic comparison of reaction conditions (solvent polarity, catalyst loading, temperature) is critical. For example, bromination yields may vary due to competing side reactions (e.g., ring methylation). Replicating protocols from multiple sources (e.g., Kanto Reagents’ halogenation methods) and optimizing via Design of Experiments (DoE) can identify robust conditions .

Q. What crystallographic approaches are suitable for analyzing this compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) resolves bond lengths and angles. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement against F² values ensure accuracy. Hydrogen bonding networks can be analyzed via Mercury 4.0, referencing graph set notation (e.g., R₂²(8) motifs) .

Q. How do electron-withdrawing groups affect electronic structure in DFT studies?

  • Methodological Answer : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gaps). The chloro and bromo groups lower electron density on the ring, increasing electrophilicity. NBO analysis quantifies hyperconjugative interactions, while ESP maps visualize charge distribution .

Q. What challenges arise in hydrogen bonding analysis for this compound’s crystals?

  • Methodological Answer : Weak C-H···O interactions dominate due to methoxy groups. Graph set analysis (Etter’s rules) classifies motifs as chains or rings. Challenges include distinguishing van der Waals contacts from true hydrogen bonds; refining displacement parameters with SHELXL and validating via Hirshfeld surface analysis (CrystalExplorer) mitigate errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.